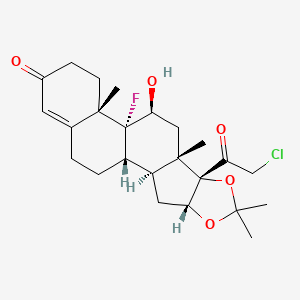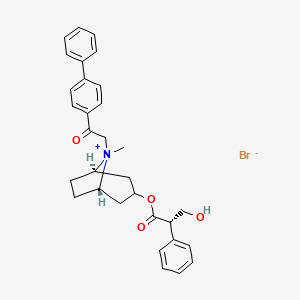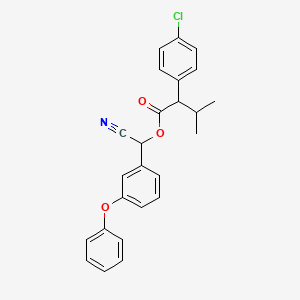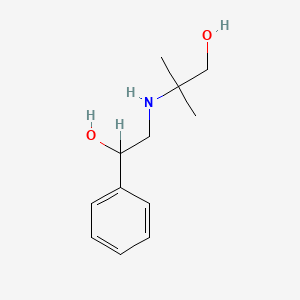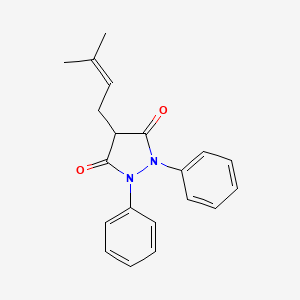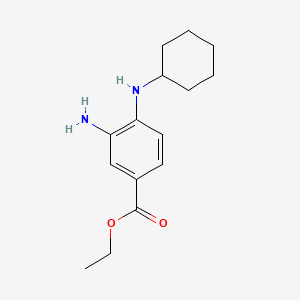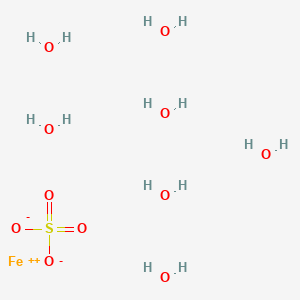
Filaminast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Filaminast ist ein Phosphodiesterase-4-Inhibitor, der ursprünglich von Wyeth-Ayerst entwickelt wurde. Es ist ein Analogon von Rolipram, das als Prototyp-Molekül für mehrere Entwicklungsanstrengungen diente. This compound wurde auf sein Potenzial zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung untersucht .
Herstellungsmethoden
Der Syntheseweg für this compound beinhaltet die Herstellung der Verbindung durch eine Reihe von chemischen Reaktionen. Die primäre Methode umfasst die Reaktion von 1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanon mit Hydroxylamin zur Bildung des Oxims, gefolgt von der Reaktion mit Carbamoylchlorid, um this compound zu erhalten
Vorbereitungsmethoden
The synthetic route for Filaminast involves the preparation of the compound through a series of chemical reactions. The primary method includes the reaction of 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone with hydroxylamine to form the oxime, followed by the reaction with carbamoyl chloride to yield this compound
Analyse Chemischer Reaktionen
Filaminast unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Phosphodiesterase-4-Inhibitor wurde es in der Forschung verwendet, um die Hemmmechanismen dieses Enzyms zu verstehen.
Biologie: Filaminast wurde auf seine entzündungshemmenden Eigenschaften und seine Auswirkungen auf die zyklischen Adenosinmonophosphat (cAMP)-Spiegel in Zellen untersucht.
Medizin: Die Verbindung wurde auf ihr Potenzial zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es Phosphodiesterase 4 hemmt, ein Enzym, das cAMP abbaut. Durch die Hemmung dieses Enzyms erhöht this compound den cAMP-Spiegel in den Zellen, was zu entzündungshemmenden Wirkungen führt. Zu den molekularen Zielstrukturen gehört die cAMP-spezifische 3',5'-cyclische Phosphodiesterase 4B, die eine entscheidende Rolle bei der Entzündungsreaktion spielt .
Wirkmechanismus
Filaminast exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cAMP. By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to anti-inflammatory effects. The molecular targets include cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, which plays a crucial role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Filaminast ähnelt anderen Phosphodiesterase-4-Inhibitoren wie Rolipram, Piclamilast und Roflumilast. This compound erwies sich als ein schmaleres therapeutisches Fenster auf, was seine klinische Anwendung einschränkte. Im Gegensatz zu seinen Analoga konnte this compound nicht hoch genug dosiert werden, ohne signifikante Nebenwirkungen wie Übelkeit und Erbrechen zu verursachen .
Ähnliche Verbindungen
- Rolipram
- Piclamilast
- Roflumilast
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur, die eine Cyclopentyloxygruppe und eine Methoxyphenylgruppe enthält, wodurch es sich von anderen Phosphodiesterase-4-Inhibitoren unterscheidet .
Eigenschaften
CAS-Nummer |
141184-34-1 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10- |
InChI-Schlüssel |
STTRYQAGHGJXJJ-YVLHZVERSA-N |
SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Isomerische SMILES |
C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2 |
Kanonische SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
141184-34-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


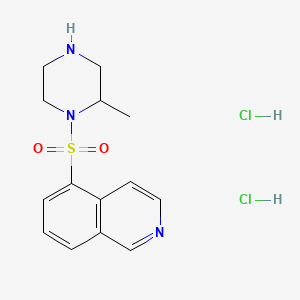

![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)
